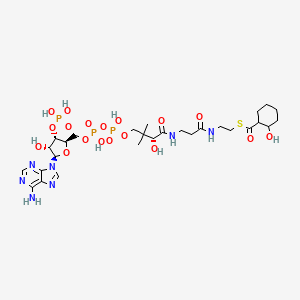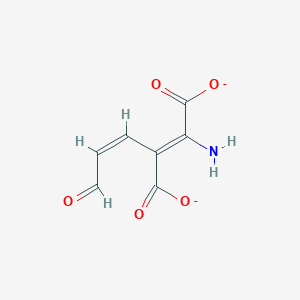![molecular formula C12H9ClFN3 B1244692 N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chloro-6-fluorophenyl)methylideneamino]-2-pyridinamine is an organofluorine compound.
Wissenschaftliche Forschungsanwendungen
Fluorescent Zinc Sensors
The compound's derivatives have been utilized in the synthesis of fluorescent zinc sensors, like ZP9 and ZP10. These sensors are fluorescein-based dyes with an aniline-based ligand moiety, showing improved selectivity for Zn(II) and are useful in biological imaging applications (Nolan et al., 2006).
Schiff’s Bases and 2-Azetidinones Synthesis
Schiff’s bases derived from the compound have been synthesized and evaluated for their antidepressant and nootropic activities. Some derivatives exhibited significant antidepressant and nootropic activities, highlighting the compound's potential in CNS active agent development (Thomas et al., 2016).
Antitumor and Antibacterial Activity
The compound's derivatives have been used in synthesizing half-sandwich Ruthenium(II) complexes. These complexes demonstrated notable antitumor and antibacterial activities, with some showing activity against methicillin-resistant S. aureus (Gichumbi et al., 2017).
Anticancer Agent Development
Derivatives of the compound have been synthesized and characterized for their potential as anticancer agents. Some showed high cytotoxicity against human cancer cell lines, indicating their utility in developing new anticancer drugs (Vinayak et al., 2017).
Platinum Complexes Synthesis
The compound has been used in the synthesis of platinum(II) complexes, which are important in the field of coordination chemistry. These complexes exhibit interesting spectral and redox properties (Dehghanpour et al., 2010).
Eigenschaften
Produktname |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine |
|---|---|
Molekularformel |
C12H9ClFN3 |
Molekulargewicht |
249.67 g/mol |
IUPAC-Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H9ClFN3/c13-10-4-3-5-11(14)9(10)8-16-17-12-6-1-2-7-15-12/h1-8H,(H,15,17)/b16-8+ |
InChI-Schlüssel |
DFIAVYFHNNUKLR-LZYBPNLTSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)N/N=C/C2=C(C=CC=C2Cl)F |
SMILES |
C1=CC=NC(=C1)NN=CC2=C(C=CC=C2Cl)F |
Kanonische SMILES |
C1=CC=NC(=C1)NN=CC2=C(C=CC=C2Cl)F |
Löslichkeit |
0.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[2-[4-[[1-[2-bromo-5-(pentanoylamino)phenyl]-3-ethyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate](/img/structure/B1244610.png)




![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)





![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)